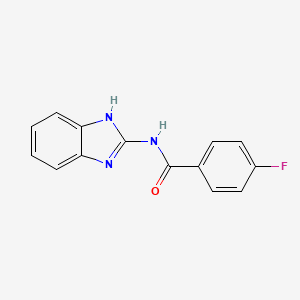

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYRIPHPOSSJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide has been explored for its potential therapeutic effects, particularly as an anticancer agent. Research indicates that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The incorporation of the fluorine atom enhances its lipophilicity, which can improve its pharmacokinetic properties and biological interactions.

Anticancer Activity

- Mechanism of Action : The compound acts by binding to specific molecular targets involved in cancer cell proliferation and survival, disrupting critical cellular processes .

- Case Studies : Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. Its structural features enable effective binding to bacterial targets, potentially inhibiting their growth and proliferation.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

- Studies have reported significant reductions in inflammatory markers when tested in vitro and in vivo models . The compound's ability to inhibit cyclooxygenase enzymes (COX) further supports its potential as an anti-inflammatory agent .

Material Science Applications

Beyond medicinal applications, this compound is being investigated for its potential use in material science, particularly in the development of organic semiconductors.

Properties and Applications

- The unique electronic properties conferred by the benzimidazole structure make it suitable for applications in electronic devices and materials that require efficient charge transport.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity and leading to the desired therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS 301228-29-5): This compound replaces the 4-fluoro group with a bromine atom and introduces an ethyl linker between the benzimidazole and benzamide. The bromine atom increases molar mass (344.21 g/mol vs.

Heterocyclic Modifications

- Thiazole-Substituted Derivatives (e.g., N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine): The addition of a thiazole ring (as in ) introduces a sulfur atom, which can improve solubility and antimicrobial activity. However, this structural divergence shifts the mechanism of action away from benzamide-based targets .

Physicochemical and Structural Properties

Table 1: Key Properties of Benzimidazole Derivatives

Binding Affinity and Target Interactions

In silico studies of benzimidazole derivatives () highlight the importance of substituents in modulating binding affinities. For instance:

- Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) : Shows a binding affinity of -7.3 kcal/mol against MRSA PBP2A.

- This compound : The 4-fluoro group may enhance binding through electronegative interactions with target residues, though experimental data is lacking .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. The introduction of a fluorine atom enhances its pharmacological profile by improving lipophilicity and bioavailability.

The primary mechanism of action for this compound involves its ability to inhibit tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy. Additionally, the compound has shown promise in modulating various enzymes and proteins involved in disease pathways, contributing to its antimicrobial and antiparasitic activities.

Anticancer Activity

This compound has been evaluated for its antiproliferative effects against several cancer cell lines. A study reported significant inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 µM, indicating strong anticancer potential .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. It has demonstrated minimal inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

| Candida albicans | 64 |

| Aspergillus niger | 64 |

These results suggest that this compound could serve as a potential treatment option for infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has shown moderate antifungal activity against Candida albicans and Aspergillus niger. The MIC values indicate that while it may not be the most potent antifungal agent available, it could be beneficial in combination therapies or as a lead compound for further modifications .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in inhibiting breast cancer cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in MDA-MB-231 cells. This study highlights the potential of this compound as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of this compound against various pathogens. The results indicated that this compound could effectively inhibit bacterial growth at low concentrations, suggesting its utility in treating infections caused by resistant organisms.

Q & A

Q. What are the established synthetic routes for N-(1H-benzimidazol-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions between benzimidazole derivatives and fluorobenzoyl chloride. Key steps include:

- Step 1 : Activation of 4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

- Step 2 : Coupling with 2-aminobenzimidazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 0–5°C to prevent side reactions .

- Purification : Recrystallization from methanol or ethanol, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed via NMR (e.g., ¹H NMR δ 8.2 ppm for amide proton) .

Optimization : Adjusting solvent polarity, reaction temperature, and stoichiometric ratios (e.g., 1.2:1 molar ratio of acid chloride to amine) improves yields (>70%) .

Q. How should researchers characterize the crystalline structure of this compound to confirm its molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection and refinement using SHELX programs (e.g., SHELXL for refinement) confirm bond lengths, angles, and hydrogen-bonding networks. For example, the benzimidazole-fluorobenzamide dihedral angle (~15–25°) provides insights into molecular planarity .

Q. What analytical techniques are critical for purity assessment and functional group verification?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to confirm >95% purity.

- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹, amide), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ (expected m/z ~300–310) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data observed in different assay systems?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to confirm activity. For instance, if anti-inflammatory effects conflict between COX-2 inhibition (in vitro) and murine models (in vivo), evaluate compound stability and metabolite interference .

- Assay Conditions : Standardize parameters like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–48 hr) to minimize variability .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets like TRPV1 (implicated in neuropathic pain). The fluorobenzamide moiety may form hydrogen bonds with Arg557, while benzimidazole interacts via π-π stacking .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. What experimental designs are optimal for investigating the neurotrophic potential of this compound in retinal or corneal models?

- Methodological Answer :

- In Vitro : Primary rat retinal ganglion cells (RGCs) treated with 10–100 µM compound; neurite outgrowth measured via ImageJ analysis after 72 hr. Compare to NGF-positive controls .

- In Vivo : Induce corneal nerve damage in mice via alkali burn, then apply compound topically (0.1% w/v gel). Assess corneal sensitivity recovery with Cochet-Bonnet esthesiometry .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.